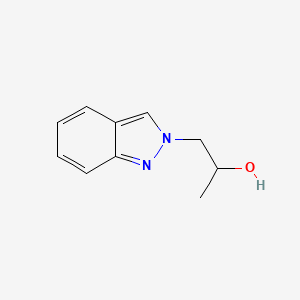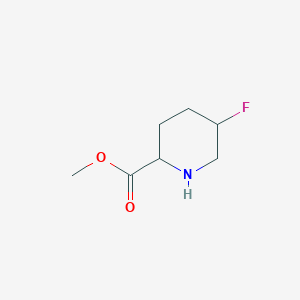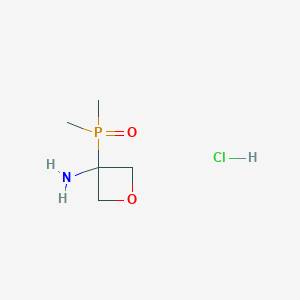
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride is a chemical compound that features a thiazole ring, an amino group, and a propanol group. Compounds with thiazole rings are often of interest in medicinal chemistry due to their biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the amino and propanol groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the thiazole ring through cyclization of appropriate precursors.
Amination: Introduction of the amino group using reagents like ammonia or amines under suitable conditions.
Hydroxylation: Introduction of the propanol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions could convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups may participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could produce various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound might be used as a catalyst or a ligand in various chemical reactions.
Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Interaction: Study of interactions with proteins and other biomolecules.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent due to its biological activity.
Diagnostics: Use in diagnostic assays and imaging.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in agrochemicals for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-oldihydrochloride would depend on its specific interactions with molecular targets. It might involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol: Lacks the dihydrochloride component.
(3R)-3-amino-3-(1,3-thiazol-2-yl)butan-1-ol: Has a butanol group instead of propanol.
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-2-ol: Hydroxyl group on the second carbon.
Uniqueness
The presence of the dihydrochloride component might confer unique solubility, stability, or reactivity properties compared to similar compounds.
Properties
Molecular Formula |
C6H12Cl2N2OS |
|---|---|
Molecular Weight |
231.14 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1,3-thiazol-2-yl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C6H10N2OS.2ClH/c7-5(1-3-9)6-8-2-4-10-6;;/h2,4-5,9H,1,3,7H2;2*1H/t5-;;/m1../s1 |
InChI Key |
IVZMLYAUGGKXSG-ZJIMSODOSA-N |
Isomeric SMILES |
C1=CSC(=N1)[C@@H](CCO)N.Cl.Cl |
Canonical SMILES |
C1=CSC(=N1)C(CCO)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
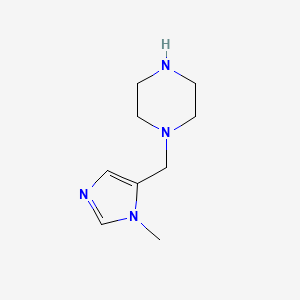

![1-[(5-Methyl-2-pyridinyl)methyl]piperazine](/img/structure/B13590426.png)
![1-[4-(5-Isoxazolyl)phenyl]-1-methylethylamine](/img/structure/B13590434.png)


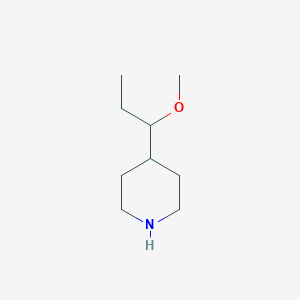
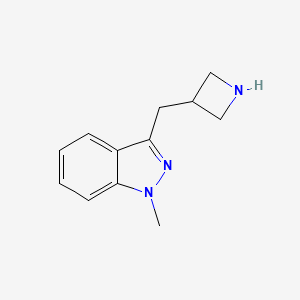
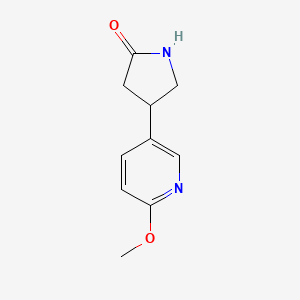
amine](/img/structure/B13590472.png)
